molecular formula C10H11N B12592208 1-(4-Ethenylphenyl)aziridine CAS No. 639792-63-5

1-(4-Ethenylphenyl)aziridine

Cat. No.: B12592208
CAS No.: 639792-63-5
M. Wt: 145.20 g/mol
InChI Key: JGOMPHMQQDNPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethenylphenyl)aziridine is an organic compound that features a three-membered aziridine ring attached to a phenyl group with an ethenyl substituent at the para position Aziridines are known for their significant ring strain, which makes them highly reactive and valuable intermediates in organic synthesis

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethenylphenyl)aziridine undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, reduction, and substitution. The aziridine ring can be activated with electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups, leading to ring-opening products upon treatment with nucleophiles .

Common Reagents and Conditions:

    Nucleophilic Ring-Opening: Common nucleophiles include carbon, sulfur, oxygen, nitrogen, and halogen.

    Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form amines.

    Substitution: Substitution reactions often involve the replacement of the aziridine ring with other functional groups, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the ethenyl group, which enhances its reactivity and potential applications. The combination of the aziridine ring and the ethenyl group makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

CAS No.

639792-63-5

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

1-(4-ethenylphenyl)aziridine

InChI

InChI=1S/C10H11N/c1-2-9-3-5-10(6-4-9)11-7-8-11/h2-6H,1,7-8H2

InChI Key

JGOMPHMQQDNPFP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)N2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.